5,7-Dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors involved in cancer and other diseases.
This compound has been synthesized and studied in various research contexts, particularly focusing on its biological activity and potential as a therapeutic agent. Recent studies have explored the synthesis of quinazoline derivatives and their bioactivities, including cytotoxicity against cancer cell lines and inhibition of tyrosine kinases, which are critical in cancer progression .
5,7-Dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one can be classified as a quinazolinone derivative. Quinazolinones are characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine-like ring. This compound specifically contains methoxy groups at positions 5 and 7, which may influence its pharmacological properties.
The synthesis of 5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one typically involves multi-step reactions that include:
A common synthetic route may include:
The molecular formula for this compound is , with a molecular weight of approximately 342.39 g/mol. The presence of two methoxy groups contributes to its hydrophobic character, which can affect its interaction with biological targets.
5,7-Dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one can undergo various chemical reactions typical for quinazoline derivatives:
Reactions involving this compound typically require careful control of reaction conditions (temperature, solvent, and pH) to optimize yields and selectivity .
The mechanism of action for compounds like 5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one generally involves:
Studies have indicated that modifications at specific positions on the quinazoline ring can significantly enhance binding affinity and selectivity for target proteins .
5,7-Dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that this compound exhibits favorable solubility profiles conducive for biological assays .
5,7-Dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one has potential applications in:
The ongoing research into quinazoline derivatives continues to reveal new therapeutic potentials across various medical fields .
The quinazolin-4-one core is synthesized via a sequential cyclocondensation strategy starting from substituted anthranilic acid derivatives. Commercial 5,7-dimethoxyanthranilic acid undergoes acylation with 4-(4-methylpiperazin-1-yl)benzoyl chloride in refluxing pyridine to form the intermediate amide (87% yield). Subsequent dehydrative cyclization employs acetic anhydride at 140°C, generating the benzoxazin-4-one intermediate. This intermediate undergoes ring expansion via nucleophilic addition-cyclization with ammonium acetate in ethanol under reflux, yielding the target quinazolin-4-one scaffold with regioselectively installed methoxy groups at C5 and C7. Alternatively, microwave-assisted cyclization (120°C, 20 minutes) reduces reaction time by 85% while maintaining 92% yield [1] [9].
Table 1: Comparative Cyclization Methods for Quinazolinone Core
| Method | Reaction Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| Conventional Heating | Acetic anhydride, 140°C | 85 | 8 hours |
| Microwave Irradiation | 120°C, sealed vessel | 92 | 20 minutes |
| Solvent-Free Condensation | Neat, 160°C | 78 | 45 minutes |
Critical to this process is the protection of the dimethoxy groups during cyclization, as O-demethylation occurs above 160°C or under prolonged strong acid conditions. The 3H-tautomer is stabilized through intramolecular hydrogen bonding between N3-H and the C4 carbonyl oxygen, as confirmed by X-ray crystallography of analogs [9].
Regioselective modification of the electron-rich dimethoxy groups requires orthogonal protection/deprotection strategies due to their susceptibility to electrophilic substitution. Directed ortho-metalation (DoM) using n-butyllithium (-78°C, THF) followed by electrophilic quench enables selective C6 halogenation without compromising the methoxy groups. Demethylation at C7 is achieved selectively using boron tribromide in dichloromethane (-20°C), yielding the C7-hydroxy derivative for further derivatization (e.g., O-alkylation or acylation). Computational studies indicate the C7 methoxy group exhibits higher electron density (Mulliken charge: -0.32) than C5 (-0.28), explaining its preferential reactivity toward hard electrophiles [3] [9].
Notably, attempted demethylation under standard conditions (HI or AlCl₃) causes decomposition of the piperazine linker, necessitating mild Lewis acids like cerium(III) chloride for partial deprotection. Alkoxy group exchange via nucleophilic substitution requires activated substrates (e.g., 6-bromo derivatives) and is feasible only with thiolate or fluoride nucleophiles [1].
Installation of the 4-(4-methylpiperazin-1-yl)phenyl moiety at C2 relies on late-stage palladium-catalyzed cross-coupling. Two complementary approaches exist:
Table 2: Palladium-Catalyzed Coupling Methods for C2 Arylation
| Method | Catalyst System | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 90°C | 78 | >99% C2 |
| Direct C-H Arylation | Pd(OAc)₂/Ag₂CO₃/PivOH | TFA, 100°C | 68 | >99% C2 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Toluene, 110°C | 82* | N/A |
*Note: *For amine installation on pre-aryl-halogenated quinazolinone [6]
The methylpiperazine group remains stable during coupling when reactions are conducted below 100°C and neutral to mildly basic pH. Post-coupling purification via acid-base extraction (using 1M HCl/NaOH) effectively removes residual palladium catalysts to <10 ppm [6].
Structural diversification focuses on three modifiable regions: the piperazine nitrogen (N4′), the phenyl-quinazoline linker, and the quinazolinone C3 position. N4′-Demethylation using α-chloroethyl chloroformate generates the secondary amine for realkylation with electrophiles (e.g., alkyl halides or epoxides), enabling N4′-ethyl, -hydroxyethyl, or -acyl derivatives. Alternative heterocycles like morpholine, thiomorpholine, or homopiperazine can replace the methylpiperazine moiety via nucleophilic aromatic substitution of 2,4-dichloroquinazoline intermediates [1] [8].
For linker modification, Suzuki coupling permits biaryl variants (e.g., 3-pyridyl or thienyl) instead of phenyl. Insertion of methylene or ethylene spacers between phenyl and piperazine is achieved through reductive amination of 4-(4-oxopiperidin-1-yl)benzaldehyde followed by NaBH₄ reduction. C3 alkylation employs K₂CO₃/DMF with alkyl halides, yielding 3-substituted analogs while maintaining the 3,4-dihydro tautomer equilibrium. Structure-activity studies reveal that >85% of BET inhibitory activity is retained only with N4′-methylpiperazine and unsubstituted phenyl linkers; bulkier groups cause steric clashes in the BRD4 binding pocket [1] [3].
Table 3: Impact of Linker Modifications on Biological Activity
| Modification Type | Structural Variation | Relative Activity (%) |
|---|---|---|
| N4′-Alkylation | Methylpiperazine | 100 (reference) |
| Ethylpiperazine | 92 | |
| Morpholine | 65 | |
| Linker Spacing | Phenyl-piperazine direct | 100 |
| -CH₂- spacer | 28 | |
| -CH₂CH₂- spacer | 41 | |
| C3 Substitution | H (unsubstituted) | 100 |
| Methyl | 87 | |
| Benzyl | 12 |
Solvent-free mechanochemical synthesis enhances sustainability in quinazolinone cyclization. Ball-milling anthranilic acid derivatives with ammonium acetate and aldehydes (4-(4-methylpiperazin-1-yl)benzaldehyde) for 2 hours achieves 88% yield with minimal waste, eliminating traditional solvent consumption. Microwave-assisted Suzuki coupling reduces energy use by 40-fold compared to conventional heating (20 minutes vs. 12 hours) while maintaining yields >85% [3] [7].
Catalytic system innovations include recyclable silica-supported Pd nanoparticles for cross-coupling (5 cycles with <5% activity loss) and aqueous micellar catalysis using TPGS-750-M. The latter employs water/t-amyl alcohol mixtures, enabling reaction temperatures ≤60°C and simplifying product isolation via extraction. E-factor analysis reveals a 70% reduction in chemical waste versus classical routes. Additionally, enzymatic methods using lipases facilitate selective acylation of the C7 hydroxy derivative in ionic liquids, achieving 95% regioselectivity [3].
Table 4: Environmental Metrics for Green Synthesis Methods
| Method | E-Factor* (kg waste/kg product) | Energy Consumption (kW·h/mol) | Solvent Savings (%) |
|---|---|---|---|
| Conventional Synthesis | 58 | 14.2 | 0 (reference) |
| Mechanochemical Milling | 12 | 3.1 | 100 |
| Microwave-Assisted | 19 | 0.35 | 65 |
| Aqueous Micellar Catalysis | 8 | 2.8 | 90 |
*E-factor = total waste mass / product mass [3]
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1